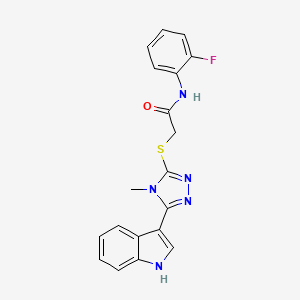

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

描述

属性

IUPAC Name |

N-(2-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5OS/c1-25-18(13-10-21-15-8-4-2-6-12(13)15)23-24-19(25)27-11-17(26)22-16-9-5-3-7-14(16)20/h2-10,21H,11H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOLFTQDDSKZBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a hybrid molecule that combines the structural features of indole, triazole, and acetamide. This unique combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 342.43 g/mol. The presence of the indole moiety is significant for biological activity, as indoles are known for their diverse pharmacological effects.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit substantial antimicrobial properties. In a study focusing on 1,2,4-triazole derivatives, compounds with similar structures demonstrated effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid synthesis.

Table 1: Antibacterial Activity of Related Triazole Compounds

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.25 | MRSA |

| Compound B | 0.5 | E. coli |

| Compound C | 1.0 | S. aureus |

| Compound D | 2.0 | Bacillus subtilis |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, certain triazole-thiones have shown promising results against colon carcinoma cells with IC50 values ranging from 6.2 to 27.3 μM . The proposed mechanism includes the induction of apoptosis and inhibition of tumor growth through various pathways.

Table 2: Anticancer Activity against Various Cell Lines

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| Compound E | HCT-116 (Colon Cancer) | 6.2 |

| Compound F | T47D (Breast Cancer) | 27.3 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazole ring and the indole moiety significantly influence biological activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring enhances antibacterial potency . Additionally, the thioether linkage in the compound appears to contribute to its overall biological efficacy.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated several synthesized triazole derivatives against a panel of bacteria and fungi. The compound exhibited a notable zone of inhibition at concentrations as low as 0.5 mg/mL against S. aureus, indicating its potential as an antibacterial agent .

- Cancer Cell Line Evaluation : Another investigation focused on the anticancer properties of triazole derivatives against various cancer cell lines, including breast and colon cancer models. Results showed that specific modifications to the triazole structure led to enhanced cytotoxicity compared to standard chemotherapeutics .

科学研究应用

Antifungal Activity

Research indicates that derivatives containing the 1,2,4-triazole moiety exhibit significant antifungal properties. For instance, compounds similar to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide have been shown to possess enhanced antifungal activity against various fungal strains. A study demonstrated that triazole derivatives exhibited higher efficacy than traditional antifungal agents like azoxystrobin, with some compounds achieving an inhibitory rate of 90–98% against P. piricola .

Antibacterial Properties

The antibacterial potential of triazole derivatives has also been documented. Compounds with similar structural features have demonstrated remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA). For example, certain clinafloxacin-triazole hybrids showed minimum inhibitory concentrations (MIC) ranging from 0.25–2 μg/mL, outperforming established antibiotics . The presence of electron-donating groups on the phenyl ring significantly enhances this activity .

Anticancer Applications

Recent studies have explored the anticancer properties of triazole-containing compounds. The incorporation of indole and triazole units in a single molecule has been linked to increased cytotoxicity against various cancer cell lines. For instance, derivatives of triazoles have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Agrochemical Applications

Triazoles are also recognized for their role in agriculture as fungicides and herbicides. The compound's structure suggests potential applications in developing new agrochemicals that can effectively combat plant pathogens while being environmentally friendly .

Material Sciences

The unique properties of triazoles extend to material sciences, where they are being investigated for their nonlinear optical properties. This opens avenues for their application in photonic devices and advanced materials .

Case Studies and Research Findings

Several studies highlight the versatility and effectiveness of triazole derivatives:

化学反应分析

Table 1: Key Synthetic Reactions and Conditions

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether (-S-) bridge exhibits nucleophilic reactivity:

-

Oxidation : Converts to sulfoxide (using H₂O₂) or sulfone (using KMnO₄) derivatives, altering electronic properties .

Reactivity of the Triazole Ring

The 1,2,4-triazole moiety participates in:

-

Electrophilic substitution : Bromination or nitration at the C5 position of the triazole under acidic conditions .

-

Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications .

Acetamide Hydrolysis and Derivatization

The acetamide group (-NHCOCH₂-) undergoes:

-

Acidic/basic hydrolysis : Cleaves to form carboxylic acid derivatives (e.g., under HCl/NaOH reflux).

-

Acylation : Reacts with acyl chlorides to generate N-acylated products, enhancing lipophilicity .

Indole Ring Functionalization

The indole subunit at the C5 position of the triazole is reactive toward:

-

Electrophilic aromatic substitution : Halogenation (e.g., Br₂ in acetic acid) at the indole C4 or C6 positions .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the indole’s pyrrole ring, altering conjugation .

Stability and Competing Pathways

-

Thermal decomposition : Degrades above 250°C, releasing SO₂ and NH₃ fragments.

-

Photoreactivity : UV exposure induces C-S bond cleavage, forming radical intermediates .

Table 2: Reaction Outcomes with Varied Substituents

| Modification Site | Reaction Type | Product Stability | Biological Activity Change |

|---|---|---|---|

| Thioether (-S-) | Oxidation to sulfone | High | Enhanced antimicrobial |

| Acetamide (-NHCO-) | Hydrolysis to acid | Moderate | Reduced bioavailability |

| Indole (C4-Br) | Bromination | High | Increased anticancer potential |

Mechanistic Insights

-

Sulfur-centered reactivity : The thioether’s lone pairs facilitate nucleophilic attacks, while conjugation with the triazole ring stabilizes transition states .

-

Acid-base sensitivity : The acetamide group hydrolyzes preferentially under strong acidic conditions due to protonation of the amide nitrogen.

相似化合物的比较

Key Observations :

- VUAA1 and OLC15 share the triazole-thioacetamide core but lack the indole moiety, highlighting the critical role of indole in receptor specificity (e.g., kinase vs. ion channel targets) .

- The ethylthio-linked indole analog in exhibits potent cytotoxicity, suggesting that extended aromatic systems improve anticancer activity.

Physicochemical Properties

Key Observations :

- The target compound’s high melting point (295.8°C) reflects strong intermolecular interactions due to the indole and fluorophenyl groups .

- Substituted phenyl groups (e.g., isobutylphenyl in ) reduce melting points, likely due to steric hindrance disrupting crystal packing.

Pharmacological Profiles

Table 3: Pharmacological Comparisons

Key Observations :

- The target compound’s dual kinase inhibition outperforms Tryfuzol®’s immunomodulatory effects, emphasizing the role of fluorophenyl and indole in kinase binding .

- Triazole-propenamide derivatives (e.g., ) exhibit superior NLO properties, suggesting that acetamide backbone modifications (propanamide vs. acetamide) tune electronic delocalization.

常见问题

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the triazole-indole core, followed by thioether linkage and acetamide coupling. Key steps include:

Triazole-Indole Core Synthesis : Cyclocondensation of thiosemicarbazide derivatives with indole-containing aldehydes under acidic/basic conditions (e.g., HCl or KOH) .

Thioether Formation : Reaction of the triazole-indole intermediate with chloroacetic acid derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .

Acetamide Coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen atmosphere to attach the 2-fluorophenyl group .

Critical Parameters :

- Catalysts : Triethylamine for pH control during thioether formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Q2. Which analytical techniques are most reliable for confirming structural integrity and purity?

Methodological Answer: A multi-technique approach is essential:

NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for indole NH (~12 ppm), triazole CH3 (~2.5 ppm), and fluorophenyl aromatic protons (7.0–7.5 ppm) .

- HSQC/HMBC : Confirm connectivity between triazole-thioether and acetamide groups .

Mass Spectrometry (HRMS) : Exact mass verification (e.g., m/z 413.0982 [M+H]⁺) to rule out side products .

HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water + 0.1% TFA, λ=254 nm) .

Advanced Tip : For ambiguous NMR signals, use 2D NOESY to resolve stereochemical crowding near the triazole ring .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported synthetic yields for analogous triazole-thioacetamides?

Methodological Answer: Yield discrepancies often arise from variations in:

Solvent Polarity : Polar aprotic solvents (DMF) improve solubility of intermediates but may promote side reactions vs. ethanol .

Catalyst Load : Excess triethylamine (>2 eq.) can deprotonate intermediates prematurely, reducing yield .

Purification Protocols : Column chromatography vs. recrystallization—the latter may discard low-solubility byproducts, inflating purity but lowering yield .

Q. Case Study :

- : Reports 75% yield using DMF and KOH.

- : 60% yield with ethanol and NaHCO₃.

Resolution : Conduct a Design of Experiments (DoE) varying solvent, base, and temperature to identify optimal conditions.

Q. Q4. What computational strategies are effective for predicting electronic properties and nonlinear optical (NLO) behavior?

Methodological Answer:

Density Functional Theory (DFT) :

- Use B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps, polarizability, and hyperpolarizability (β) .

- Solvent effects modeled via PCM (Polarizable Continuum Model) .

Molecular Dynamics (MD) : Simulate π-π stacking of indole and triazole moieties to assess charge-transfer efficiency .

Q. Q5. How can in vitro assays elucidate the mechanism of action, particularly enzyme inhibition?

Methodological Answer:

Target Selection : Prioritize kinases (e.g., EGFR, VEGFR2) due to triazole’s ATP-binding affinity .

Assay Design :

- Fluorescence-Based Assays : Monitor ATPase activity using ADP-Glo™ Kinase Assay .

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with positive controls (e.g., Erlotinib for EGFR) .

Molecular Docking : AutoDock Vina to predict binding poses in kinase active sites .

Data Contradiction : If IC₅₀ varies between assays, check for:

- Redox Interference : Thioether’s susceptibility to oxidation in buffer .

- Protein Batch Variability : Use standardized kinase lots (e.g., SignalChem).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。